Rac 2-Oleoyl-3-chloropropanediol is a chemical compound classified as a fatty acid ester of 3-chloropropane-1,2-diol. This compound has garnered attention due to its implications in food safety and potential health risks associated with the presence of chloropropanediols in edible oils. The structure comprises an oleoyl group attached to a chloropropanediol backbone, making it relevant in both industrial and research contexts.
Rac 2-Oleoyl-3-chloropropanediol can be derived from various sources, including the thermal processing of vegetable oils, which can lead to the formation of chloropropanediol esters during refining processes. The compound is often studied in the context of food safety, particularly regarding its occurrence in edible oils and fats.
The compound falls under the category of fatty acid esters and is specifically associated with 3-monochloropropane-1,2-diol (3-MCPD) derivatives. Its classification is significant due to its relevance in toxicology and food chemistry.
The synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of oleic acid with 3-chloropropane-1,2-diol. This reaction can be catalyzed by various acids or bases, depending on the desired yield and purity.
Rac 2-Oleoyl-3-chloropropanediol has a complex molecular structure characterized by:
The structural data can be visualized through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.
Rac 2-Oleoyl-3-chloropropanediol can participate in various chemical reactions, including hydrolysis and transesterification.
The mechanism of action for rac 2-Oleoyl-3-chloropropanediol primarily relates to its behavior in biological systems and food matrices. Upon ingestion, it may undergo metabolic conversion or hydrolysis.
Research indicates that chloropropanediols can exhibit toxicological effects, leading to concerns about their accumulation in food products. Understanding this mechanism is crucial for assessing health risks associated with dietary exposure.
Relevant data from studies indicate that rac 2-Oleoyl-3-chloropropanediol may form during high-temperature processing of fats, leading to potential health implications due to its chlorinated nature.
Rac 2-Oleoyl-3-chloropropanediol has several scientific applications:
rac 2-Oleoyl-3-chloropropanediol represents a critical class of chlorinated lipid compounds characterized by a glycerol backbone esterified with oleic acid and featuring a reactive chlorine substituent. This structural configuration positions it as both a naturally occurring minor component and a process-induced contaminant in lipid-rich food matrices. Chemically identified as a monoacylglycerol derivative with systematic name (9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester, it bears the CAS registry number 915297-48-2 and molecular formula C₂₁H₃₉ClO₃ (molecular weight: 374.99 g/mol) [1] [8]. Its dual identity as a chemical intermediate and food contaminant has established its significance across multiple scientific disciplines, including analytical chemistry, food safety research, and organic synthesis. The compound exemplifies the broader family of chloropropanols and their esters, which have garnered substantial regulatory attention due to toxicological concerns, though safety profiles fall outside the scope of this structural and functional analysis.
The molecular architecture of rac 2-Oleoyl-3-chloropropanediol features a propanediol core with distinct substituents: an oleoyl group (C18:1, cis-9) esterified at the sn-2 position and a chlorine atom at the sn-3 position, leaving the sn-1 hydroxyl group unsubstituted. This arrangement creates an amphiphilic structure with a polar chlorohydrin region and a nonpolar oleoyl chain, enabling both hydrophobic interactions and chemical reactivity [1]. The "rac" prefix explicitly denotes its racemic nature, confirming the compound exists as an equimolar mixture of R and S stereoisomers at the chiral carbon bearing the chlorine substituent. This stereochemical characteristic profoundly influences its biochemical behavior and analytical detection strategies.
The chlorine atom functions as an excellent leaving group, facilitating nucleophilic substitution reactions that enable further chemical derivatization. This reactivity profile makes it valuable for synthesizing more complex lipid derivatives or polymer precursors [1]. The hydroxyl group provides an additional site for chemical modification, allowing researchers to introduce fluorescent tags or other functional moieties for analytical or synthetic purposes. In comparison to dichlorinated analogs, this monochlorinated structure exhibits moderate polarity, influencing its extraction efficiency and chromatographic behavior in analytical methods.
Table 1: Structural Comparison of Chloropropanediol Esters Mentioned in Search Results [1] [3] [5]
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Composition | CAS Number |
---|---|---|---|---|
rac 2-Oleoyl-3-chloropropanediol | C₂₁H₃₉ClO₃ | 374.99 | Oleoyl (C18:1) | 915297-48-2 |
rac 1-Lauroyl-2-oleoyl-3-chloropropanediol | C₃₃H₆₁ClO₄ | 557.29 | Lauroyl (C12:0), Oleoyl (C18:1) | N/A |
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol | C₃₉H₆₉ClO₄ | 637.42 | Oleoyl (C18:1), Linoleoyl (C18:2) | 1336935-03-5 |
rac 2-Oleoyl-3-chloropropanediol-d5 (isotope-labeled) | C₂₁H₃₄D₅ClO₃ | 380.02 | Oleoyl (C18:1) | 1331669-45-4 |
Within food matrices, particularly refined vegetable oils and canned fish products, rac 2-Oleoyl-3-chloropropanediol functions as a representative chlorinated glycerol ester that forms through both enzymatic and non-enzymatic pathways. Its presence is intrinsically linked to lipid metabolism and transformation processes occurring during food processing and storage. Analytical research has identified this compound among the suite of 3-monochloropropane-1,2-diol (3-MCPD) esters that contaminate various edible oils, where it serves as a chemical indicator of oil refinement history and processing conditions [5] [7]. Its hydrophobic nature facilitates partitioning into lipid phases, making it particularly persistent in oil-based food products.
The compound's significance extends to analytical methodology development for contaminant detection. Researchers utilize its chemical behavior to optimize enzymatic transesterification approaches employing Burkholderia cepacia lipase, which efficiently liberates free 3-MCPD from its esterified forms including rac 2-Oleoyl-3-chloropropanediol [5]. This enzymatic step is critical for accurate gas chromatography-mass spectrometry (GC-MS) quantification following derivatization with agents like n-heptafluorobutyrylimidazole. The analytical challenge lies in distinguishing this specific chloropropanediol ester from structurally similar contaminants in complex lipid matrices, requiring high-resolution separation techniques and selective detection methods.
Table 2: Detection Methods for Chloropropanediol Esters in Food Chemistry [5]
Analytical Approach | Key Steps | Target Analytes | Application in Food Matrices |
---|---|---|---|
Ultrasound-assisted enzymatic hydrolysis | 1. Lipid extraction 2. Enzymatic transesterification (lipase) 3. Derivatization 4. GC-MS analysis | Total 3-MCPD esters including rac 2-Oleoyl-3-chloropropanediol | Canned fish oil fractions, vegetable oils |
Isotope dilution analysis | 1. Addition of deuterated internal standard (e.g., rac 2-Oleoyl-3-chloropropanediol-d5) 2. Sample extraction 3. LC-MS/MS analysis | Specific chloropropanediol esters | Edible oils, infant formula, processed foods |
Direct LC-MS/MS | 1. Minimal sample preparation 2. Chromatographic separation 3. Tandem mass spectrometry | Intact chloropropanediol esters | Oil matrices, lipid-rich processed foods |
The formation of rac 2-Oleoyl-3-chloropropanediol epitomizes the thermal processing contaminant paradigm in modern food science. This compound originates predominantly during the high-temperature deodorization step of edible oil refining, where chloride ions (either naturally present in oilseeds or from environmental contamination) react with triacylglycerols under heat stress. The temperature-time profile of processing directly correlates with final contaminant levels, with optimal formation occurring between 200-230°C [5] [7]. Additionally, its generation is documented in canned fish oils during sterilization processes, demonstrating the compound's broad relevance across diverse food categories [5].
Mechanistically, formation pathways involve both direct esterification of free 3-MCPD with activated fatty acids (acyl-CoAs) and acyl group migration in partial glycerides. The latter route is particularly significant for rac 2-Oleoyl-3-chloropropanediol, as it can form via intramolecular rearrangement from 1-chloropropanediol precursors. Food chemists monitor this compound as part of contaminant profiles that indicate thermal processing history and potential quality concerns. Its presence often correlates with other process-induced toxicants, including glycidyl esters and acrylamide, creating complex contaminant mixtures requiring sophisticated analytical strategies for comprehensive assessment.
The compound's stability in lipid matrices presents significant challenges for mitigation strategies. Research demonstrates that once formed, rac 2-Oleoyl-3-chloropropanediol persists throughout product shelf life due to the low water activity in oil environments that limits hydrolytic cleavage. Consequently, research focuses on preventive approaches rather than post-formation removal, including optimization of refining conditions, selection of low-chloride raw materials, and pre-refining treatments with adsorbents that reduce chloride availability. The isotope-labeled analog (rac 2-Oleoyl-3-chloropropanediol-d5) serves as an essential internal standard in mass spectrometry-based methods, enabling accurate quantification during food safety monitoring [2] [4].
Table 3: Formation Pathways and Mitigation Approaches for rac 2-Oleoyl-3-chloropropanediol in Processed Foods [5] [7]
Formation Pathway | Key Chemical Process | Food Matrices Affected | Potential Mitigation Strategies |
---|---|---|---|
Thermal degradation of lipids | Chloride-assisted hydrolysis/ re-esterification at high temperatures | Refined vegetable oils, margarins | Optimization of deodorization temperature-time parameters |
Acyl migration in partial glycerides | Intramolecular rearrangement of 1-chloropropanediol to 2-chloropropanediol structures | All lipid-rich processed foods | Pre-refining treatments to reduce chloride content |
Enzymatic esterification | Lipase-catalyzed esterification of free 3-MCPD with fatty acids | Fermented lipid products | Selection of microbial strains with lower lipase activity |
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